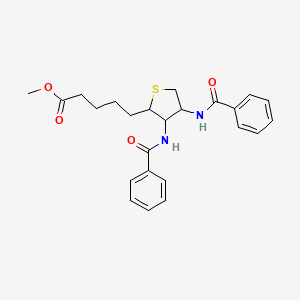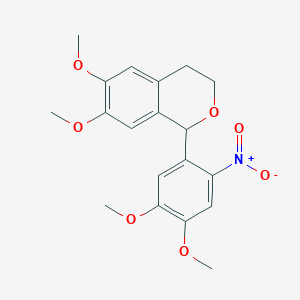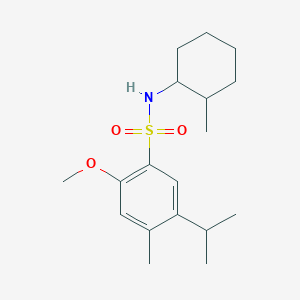![molecular formula C13H26Cl2O2S B11477376 1-[(1,3-Dichloropropan-2-yl)sulfonyl]decane](/img/structure/B11477376.png)
1-[(1,3-Dichloropropan-2-yl)sulfonyl]decane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1,3-Dichloropropane-2-sulfonyl)decane is an organochlorine compound characterized by the presence of two chlorine atoms and a sulfonyl group attached to a decane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,3-Dichloropropane-2-sulfonyl)decane typically involves the chlorination of a suitable precursor, such as decane, followed by the introduction of a sulfonyl group. The reaction conditions often require the use of chlorinating agents like thionyl chloride or sulfuryl chloride under controlled temperature and pressure conditions to ensure selective chlorination.
Industrial Production Methods
In an industrial setting, the production of 1-(1,3-Dichloropropane-2-sulfonyl)decane may involve continuous flow reactors to maintain consistent reaction conditions and high yields. The process may also include purification steps such as distillation or recrystallization to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
1-(1,3-Dichloropropane-2-sulfonyl)decane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the chlorine atoms are replaced by other nucleophiles like hydroxide ions or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products
Oxidation: Formation of sulfonic acids or sulfonates.
Reduction: Formation of alkanes or alcohols.
Substitution: Formation of substituted alkanes or sulfonamides.
Scientific Research Applications
1-(1,3-Dichloropropane-2-sulfonyl)decane has several applications in scientific research:
Biology: Studied for its potential effects on biological systems, including its role as an enzyme inhibitor.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(1,3-Dichloropropane-2-sulfonyl)decane involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
1,3-Dichloropropene: An organochlorine compound used as a pesticide and fumigant.
1,2-Dichloropropane: Used as a solvent and chemical intermediate.
1,1-Dichloropropane: Utilized in organic synthesis and as a solvent.
Uniqueness
1-(1,3-Dichloropropane-2-sulfonyl)decane is unique due to the presence of both chlorine atoms and a sulfonyl group, which imparts distinct chemical reactivity and potential applications compared to other similar compounds. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound for research and industrial purposes.
Properties
Molecular Formula |
C13H26Cl2O2S |
|---|---|
Molecular Weight |
317.3 g/mol |
IUPAC Name |
1-(1,3-dichloropropan-2-ylsulfonyl)decane |
InChI |
InChI=1S/C13H26Cl2O2S/c1-2-3-4-5-6-7-8-9-10-18(16,17)13(11-14)12-15/h13H,2-12H2,1H3 |
InChI Key |
WWESZYYCPGSUFA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCS(=O)(=O)C(CCl)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[2-(dibenzo[b,d]furan-2-yl)ethyl]-1-methyl-1H-indole-2-carboxamide](/img/structure/B11477306.png)

![1,3-dimethyl-6-[2-(4-methylphenyl)-2-oxoethyl]-5-(phenylcarbonyl)pyrimidine-2,4(1H,3H)-dione](/img/structure/B11477313.png)
![1-(6-chloropyridazin-3-yl)-4-{4-[(2-fluorobenzyl)oxy]-3-methoxyphenyl}-3-methyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B11477319.png)
![N-[1-butyl-4-hydroxy-2,6-dioxo-5-(trifluoromethyl)-2,5,6,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]thiophene-2-carboxamide](/img/structure/B11477322.png)
![2-{[(Diethylamino)diphenyl-lambda5-phosphanylidene]amino}benzonitrile](/img/structure/B11477330.png)
![ethyl [5-(4-fluorophenyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydro-6H-pyrrolo[3,4-d]pyrimidin-6-yl]acetate](/img/structure/B11477338.png)
![6-ethyl-8-(3-hydroxyphenyl)-1,3-dimethyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B11477345.png)
![6-Amino-3-(4-fluorophenyl)-4-(2,3,4-trimethoxyphenyl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11477348.png)
![6-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}-N,N-dimethyl-1,3,5-triazine-2,4-diamine](/img/structure/B11477360.png)


![2-({[4-(dimethylamino)phenyl]carbonyl}amino)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B11477384.png)
